2-Isopropyl-5-methylthiazole
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Overview
Description
2-Isopropyl-5-methylthiazole is a sulfur-containing heterocyclic compound with the molecular formula C7H11NS. It is known for its distinctive aroma and is often used as a flavoring agent in the food industry. This compound is found naturally in various fruits and vegetables, including durian and tomatoes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-5-methylthiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with thiourea in the presence of a halogenating agent like N-bromosuccinimide. This reaction proceeds under mild conditions to yield the desired thiazole derivative .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-5-methylthiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogenating agents such as N-bromosuccinimide are frequently employed.
Major Products: The major products formed from these reactions include various substituted thiazoles, thiazolidines, and sulfoxides .
Scientific Research Applications
2-Isopropyl-5-methylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its role in biological systems, particularly in flavor and fragrance biosynthesis.
Medicine: Research is ongoing into its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is widely used in the food industry as a flavoring agent due to its pleasant aroma
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methylthiazole involves its interaction with various molecular targets. In biological systems, it can modulate enzyme activity and receptor function. The compound’s aromaticity allows it to participate in electron-donating and electron-accepting interactions, which can influence biochemical pathways .
Comparison with Similar Compounds
- 2-Isopropyl-4-methylthiazole
- 2-Isopropyl-4-ethyl-5-methylthiazole
- Thiazole
Comparison: 2-Isopropyl-5-methylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a more pronounced aroma and different reactivity, making it particularly valuable in flavor and fragrance applications .
Properties
Molecular Formula |
C7H11NS |
---|---|
Molecular Weight |
141.24 g/mol |
IUPAC Name |
5-methyl-2-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C7H11NS/c1-5(2)7-8-4-6(3)9-7/h4-5H,1-3H3 |
InChI Key |
ADBMRBVPWAPYFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)C(C)C |
Origin of Product |
United States |
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